1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a fluorinated nitrophenyl group attached to a piperazine ring, making it of interest in various chemical and pharmaceutical applications. The empirical formula for this compound is C₁₁H₁₄FN₃O₂, with a molecular weight of 239.25 g/mol .
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is classified under organic compounds, specifically as an aromatic amine due to the presence of the nitrophenyl group. It is also categorized within pharmaceutical chemistry due to its potential applications in drug development.
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperazine. This process may require specific conditions such as temperature control and the presence of solvents to facilitate the reaction.
The synthesis can be optimized using continuous flow techniques, which enhance reaction efficiency and product yield. For instance, continuous synthesis methods allow for better control over reaction parameters such as temperature and concentration, leading to improved scalability for industrial applications .
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions typical for nitro compounds, including reduction processes. The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts, leading to the formation of amine derivatives.
The reduction reaction typically requires controlled conditions to avoid over-reduction or side reactions. The use of palladium on carbon as a catalyst is common in these transformations due to its effectiveness and selectivity.
Relevant data regarding its thermal stability and crystallographic properties indicate that it can form stable single crystals under appropriate conditions, which is beneficial for structural studies .
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has potential applications in medicinal chemistry and pharmacology. Its derivatives may serve as intermediates in the synthesis of pharmaceuticals targeting central nervous system disorders or other therapeutic areas. Additionally, it can be used in research settings for studying structure-activity relationships within piperazine-based compounds.
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS: 221198-29-4) is a nitrogen-rich heterocyclic compound characterized by a piperazine core linked to a fluorinated nitroaromatic system. Its chemical structure integrates two pharmacologically significant motifs: a meta-substituted piperazine known for enhancing water solubility and bioavailability, and a para-nitro group adjacent to an ortho-fluoro substituent, which collectively confer distinctive electronic properties and reactivity. This molecular architecture positions it as a critical intermediate across organic synthesis, medicinal chemistry, and materials science, particularly for accessing complex amines, heterocycles, and bioactive agents.
The synthetic emergence of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine parallels advancements in nucleophilic aromatic substitution (SNAr) chemistry. Its first reported syntheses exploited the electron-deficient nature of 1,2,4-trisubstituted benzene rings, where the ortho-fluoro and para-nitro groups synergistically activate the aromatic system toward displacement by nucleophiles like N-methylpiperazine. Early routes typically employed high-boiling polar aprotic solvents (e.g., acetonitrile, DMF) under reflux, with yields optimized through stoichiometric bases such as triethylamine or potassium carbonate to deprotonate the piperazine and drive the reaction [4] [8].
Physicochemical Profile:The compound crystallizes as a stable yellow-to-orange solid with moderate solubility in chlorinated and ethereal solvents but limited water compatibility. Spectroscopic characterization confirms its structure: ¹H NMR features distinct aromatic proton resonances (δ 8.08 ppm for H-3/H-5, δ 6.75 ppm for H-6) and aliphatic piperazine signals (δ 3.82 ppm for N–CH₂–N, δ 2.68 ppm for N–CH₃), while mass spectrometry shows a molecular ion peak at m/z 224.06 [M]⁺ [2] [3] [5].
Table 1: Key Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Property | Value/Description | Measurement Technique |
---|---|---|
Molecular Formula | C₁₁H₁₄FN₃O₂ | HRMS |
Melting Point | Not explicitly reported (decomposes >200°C) | Hot-stage microscopy |
Solubility | Soluble in DCM, chloroform, acetonitrile; insoluble in water | Experimental observation |
¹H NMR (CDCl₃) | δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) | 400 MHz spectrometer |
Storage Stability | Stable at RT when sealed, protected from moisture | Long-term stability studies |
Synthetic Evolution:Modern optimizations focus on sustainability and scalability:
The strategic value of this compound arises from orthogonal reactive sites: the electron-deficient aromatic ring facilitates reduction, halogenation, or cross-coupling, while the tertiary piperazine nitrogen enables alkylation or acylation. This versatility underpins its role in synthesizing pharmacophores.
Aniline Precursor Delivery:Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) selectively reduces the nitro group to aniline without affecting the C–F bond. This transformation is pivotal for synthesizing N-arylpiperazine scaffolds prevalent in CNS agents, as anilines serve as coupling partners for sulfonamides, ureas, or amides [4] [8]. For example:
Reduction product: 1-(4-Amino-2-fluorophenyl)-4-methylpiperazineApplications: Intermediate for kinase inhibitors (e.g., CDK4/6 antagonists), serotonin receptor modulators, and antibacterial squaramides [4] [8].
Molecular Recognition Features:
Table 2: Applications of Derivatives Synthesized from 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Derivative Pathway | Target Pharmacophores/Compounds | Therapeutic Area |
---|---|---|
Nitro reduction → Aniline | 4-(4-Aminophenyl)piperazine-1-carboxamides | Kinase inhibition (e.g., CDK4/6) |
Squaramide derivatives | Antimycobacterial agents | |
Halogenation → Iodide | PET radioligands (e.g., via isotopic exchange) | Serotonin (5-HT₁ₐ) imaging |
Piperazine N-alkylation | Quaternary ammonium salts | Antibacterial candidates |
Radiopharmaceutical Relevance:The fluorine-18 atom in the aromatic ring positions this compound as a potential precursor for ¹⁸F-labeled PET tracers via isotope exchange or late-stage fluorination. While direct use is unexplored, structural analogues like [¹⁸F]MPPF demonstrate utility in quantifying serotonin 5-HT₁ₐ receptor densities in mood disorders [1].
Despite established synthetic utility, several underexplored areas persist:
Stability and Reactivity Under Physiological Conditions:No studies address hydrolytic susceptibility of the C(aryl)–N(piperazine) bond in vivo. Analogous compounds (e.g., WAY-100635 derivatives) undergo amide hydrolysis, suggesting potential lability of this secondary amine linkage in metabolic environments. Empirical data on plasma stability, hepatic metabolism, and defluorination risks are absent [1] [8].
Regioselectivity Challenges in SNAr:Competing reactions may occur if the ortho-fluoro and para-nitro groups exhibit divergent reactivities toward unsymmetrical dinucleophiles. Systematic studies quantifying selectivity under varying conditions (solvent, temperature, nucleophile) are lacking. Computational models predicting site preference could guide derivatization [4].
Synthetic Methodology Limitations:
Computational Predictive Gaps:While DFT analyses of related thiomorpholines exist [4] [6], conformational preferences for 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine are unmodeled. Key unknowns include:
Table 3: Critical Unresolved Research Questions
Research Domain | Unanswered Question | Potential Impact |
---|---|---|
Metabolic Stability | Does in vivo hydrolysis or defluorination occur? | Rational design of metabolically stable drugs |
Regiochemistry Control | Can SNAr selectivity be predicted/modulated? | Access to regioisomerically pure libraries |
Sustainable Synthesis | Can catalytic, solvent-free routes be achieved? | Reduced E-factor, scalable production |
¹⁸F Radiolabeling | Is isotopic exchange feasible at the C–F site? | Novel PET tracer development |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: